molecular formula C22H21NO4 B13525214 N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B13525214
M. Wt: 363.4 g/mol
InChI Key: KPXOUSGUBMRJCN-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[24]heptane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amine functionalities during peptide synthesis, preventing unwanted side reactions. The spirocyclic structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.4]heptane-5-carboxylic acid stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a versatile compound in synthetic chemistry. Additionally, the presence of the Fmoc group further distinguishes it from other similar compounds, providing specific advantages in peptide synthesis .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)19-9-10-22(11-12-22)23(19)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)

InChI Key

KPXOUSGUBMRJCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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